N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the reaction between 2-methoxyacetyl chloride and 1-(3-aminophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole. This reaction occurs under mild conditions in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the compound in good to excellent yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes to ensure efficient and scalable synthesis. Optimized reaction conditions, such as controlled temperature, pressure, and stoichiometry, are essential to maximize the yield and purity of the final product. Techniques like crystallization, filtration, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation and coupling reactions, expanding its utility in synthetic chemistry.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methoxyacetyl group to form corresponding carboxylic acid derivatives.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to yield alcohol derivatives.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the aromatic ring, offering additional functionalization opportunities.
Major Products: The major products formed from these reactions vary based on the reagents and conditions used. For example:
Oxidation reactions yield carboxylic acids.
Reduction reactions yield alcohols or amines.
Substitution reactions yield halogenated derivatives.
Scientific Research Applications
The compound N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds extensive use in various scientific research areas:
Chemistry: Its unique structure allows for the study of its reactivity and mechanism in organic synthesis, aiding in the development of new synthetic methodologies.
Biology: The compound's potential biological activity is explored for its interaction with various enzymes and receptors, contributing to a better understanding of biochemical pathways.
Medicine: It holds promise as a lead compound for developing new pharmaceuticals due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound can be used as a precursor for the synthesis of more complex molecules, serving as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes, receptors, or ion channels. Its methoxyacetyl and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biochemical responses, such as inhibition or activation of specific pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
N-(3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared with similar compounds to highlight its uniqueness. Similar compounds may include:
N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(2-chloroacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(2-methoxyacetyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
These compounds share structural similarities but differ in functional groups or substitution patterns, leading to variations in their chemical reactivity, biological activity, and potential applications. The presence of the methoxyacetyl group in this compound, for instance, imparts distinct properties that set it apart from its analogs.
Properties
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-9-15(10-8-14)19-12-18(21-23(19)20(24)13-27-2)16-5-4-6-17(11-16)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOVIDTNVBVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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